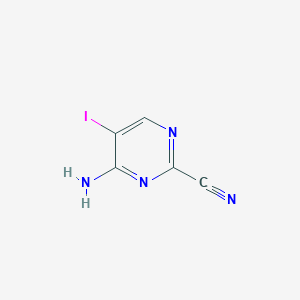![molecular formula C10H10N2O B15336891 3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
3-Acetyl-5-methylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-methylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. The presence of an acetyl group at the 3-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core makes this compound unique. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2-aminopyridine with an appropriate ketone under acidic conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in chloroform or iodine in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Halogenated derivatives with bromine or iodine atoms at specific positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Acetyl-5-methylimidazo[1,2-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .
Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features allow it to bind to specific enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-acetyl-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 4-Alkylaminoimidazo[1,2-a]pyridine
Comparison: 3-Acetyl-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both an acetyl group at the 3-position and a methyl group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. For instance, the acetyl group enhances its reactivity in certain chemical reactions, while the methyl group influences its binding affinity to biological targets .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(5-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-10-11-6-9(8(2)13)12(7)10/h3-6H,1-2H3 |
InChI-Schlüssel |
NZNQRMKVGIVAGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=NC=C(N12)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


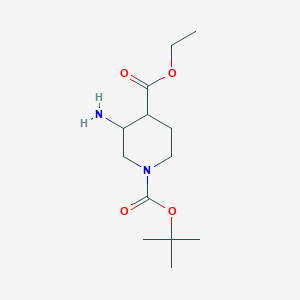
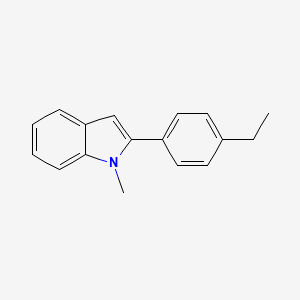

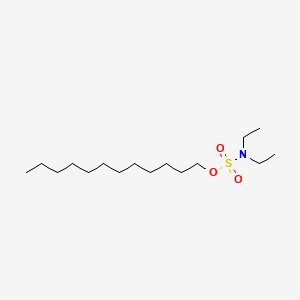




![Benzo[d]oxazole-7-sulfonyl Chloride](/img/structure/B15336841.png)

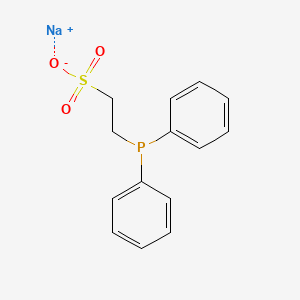

![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
